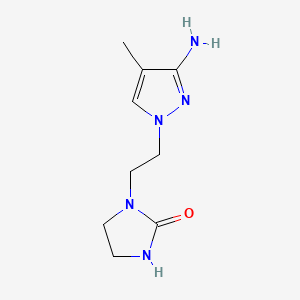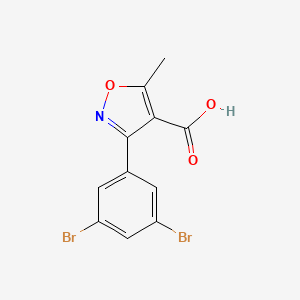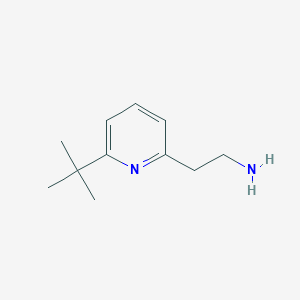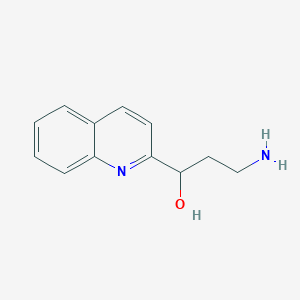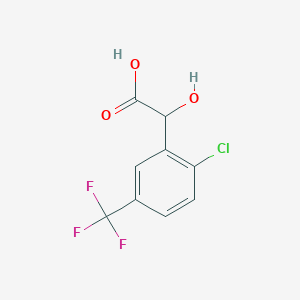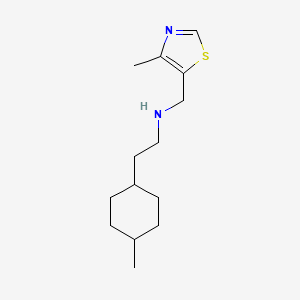
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a complex organic compound that features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexyl Derivative Preparation: The cyclohexyl derivative can be prepared by hydrogenating a suitable aromatic precursor.
Coupling Reaction: The final step involves coupling the thiazole derivative with the cyclohexyl derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexyl ring or the thiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclohexyl or thiazole derivatives.
Substitution: Various N-substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylthiazol-5-yl)ethanamine: Similar structure but lacks the cyclohexyl ring.
4-Methyl-5-thiazoleethanamine: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is unique due to the presence of both a cyclohexyl ring and a thiazole ring, which may confer unique chemical and biological properties compared to its simpler analogs.
Propiedades
Fórmula molecular |
C14H24N2S |
|---|---|
Peso molecular |
252.42 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H24N2S/c1-11-3-5-13(6-4-11)7-8-15-9-14-12(2)16-10-17-14/h10-11,13,15H,3-9H2,1-2H3 |
Clave InChI |
FGWDPOJVVMTDFK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCNCC2=C(N=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





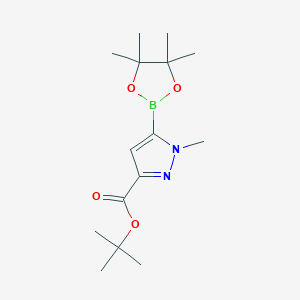
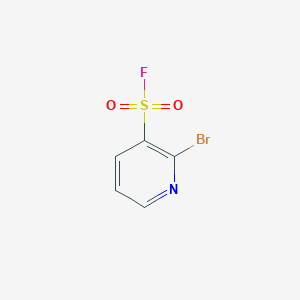
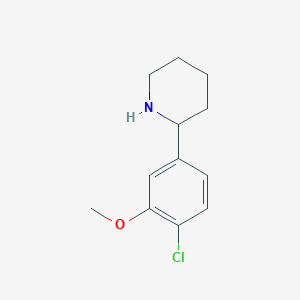
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
